Isopropoxycarbonyl-l-valine
Overview
Description
Isopropoxycarbonyl-l-valine, also known as (S)-2-((Isopropoxycarbonyl)amino)-3-methylbutanoic acid, is a derivative of the amino acid l-valine. It is characterized by the presence of an isopropoxycarbonyl group attached to the amino group of l-valine. This compound is primarily used in the synthesis of small peptides and has applications in various fields of scientific research .
Mechanism of Action
Target of Action
Isopropoxycarbonyl-l-valine is a chemical compound used primarily for research and development
Biochemical Pathways
This compound is likely involved in the biosynthesis of L-valine, an essential amino acid . The synthesis of L-valine starts from pyruvate and involves four enzymes, namely acetohydroxyacid synthase (AHAS), acetohydroxyacid isomeroreductase (AHAIR), dihydroxyacid dehydratase (DHAD), and transaminase B (TA) . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropoxycarbonyl-l-valine can be synthesized through the reaction of l-valine with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The general reaction scheme is as follows:
L-Valine+Isopropyl chloroformate→this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the isopropoxy group, leading to the formation of corresponding carbonyl compounds.
Reduction: The compound can be reduced to yield l-valine and isopropanol.
Substitution: Nucleophilic substitution reactions can occur at the isopropoxycarbonyl group, replacing the isopropoxy group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Carbonyl derivatives.
Reduction: L-valine and isopropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Isopropoxycarbonyl-l-valine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of protein structure and function.
Medicine: Investigated for its potential use in drug development and as a prodrug for l-valine.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes
Comparison with Similar Compounds
- N-isopropoxycarbonyl-l-valine-OH
- L-(S)-valifenalate
Comparison: Isopropoxycarbonyl-l-valine is unique due to its specific isopropoxycarbonyl group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers advantages in terms of stability and ease of synthesis. Its derivatives are also valuable intermediates in the synthesis of more complex molecules .
Biological Activity
Isopropoxycarbonyl-L-valine (IPCV) is a derivative of the branched-chain amino acid L-valine, which has garnered attention for its potential biological activities and applications in various fields, including pharmaceuticals and biotechnology. This article provides a comprehensive overview of the biological activity of IPCV, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by the presence of an isopropoxycarbonyl group attached to the L-valine backbone. The structural formula can be represented as follows:
This compound exhibits properties typical of amino acids, such as solubility in water and the ability to participate in peptide bond formation.
Biological Significance
1. Role in Protein Synthesis
As a derivative of L-valine, IPCV plays a crucial role in protein synthesis and metabolism. L-valine itself is essential for muscle metabolism, tissue repair, and energy production. It is primarily metabolized in muscle tissues, where it can be converted into alpha-ketoisovalerate through transamination, subsequently entering metabolic pathways that yield ATP (adenosine triphosphate) for energy production .
2. Pharmacological Activities
Research indicates that IPCV may possess various pharmacological activities:
- Antimicrobial Activity : IPCV has been studied for its potential to enhance the immune response against pathogens. L-valine has been shown to improve phagocytosis in macrophages, suggesting that its derivatives could also enhance immune functions .
- Muscle Preservation : As an amino acid, IPCV may help prevent muscle breakdown during periods of energy depletion, making it beneficial for athletes and individuals engaged in intense physical activity .
Case Studies
- Metabolic Engineering for Production : A study on the metabolic engineering of Corynebacterium glutamicum demonstrated enhanced production of L-valine through specific gene manipulations. The engineered strains exhibited increased yields of L-valine (up to 29.85 g/L), suggesting that similar strategies could be applied to enhance IPCV production through fermentation processes .
- X-ray Structural Analysis : Structural studies have revealed insights into the conformational properties of poly(L-valine), which may relate to IPCV's behavior in biological systems. The crystal structure analysis indicated a β-pleated sheet formation that could influence its interaction with biological macromolecules .
Data Tables
The following table summarizes key findings related to the biological activity of IPCV and its parent compound L-valine:
Property | L-Valine | This compound (IPCV) |
---|---|---|
Molecular Formula | C₅H₁₁N₁O₂ | C₅H₁₁N₁O₃ |
Solubility | Soluble in water | Soluble in water |
Role in Metabolism | Energy production | Potentially similar |
Antimicrobial Activity | Enhances immune response | Potential enhancement |
Muscle Preservation | Prevents muscle breakdown | Expected similar effect |
Properties
IUPAC Name |
(2S)-3-methyl-2-(propan-2-yloxycarbonylamino)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-5(2)7(8(11)12)10-9(13)14-6(3)4/h5-7H,1-4H3,(H,10,13)(H,11,12)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEQBJGCRDSQAI-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301288470 | |
Record name | N-[(1-Methylethoxy)carbonyl]-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301288470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140923-27-9 | |
Record name | N-[(1-Methylethoxy)carbonyl]-L-valine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=140923-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(1-Methylethoxy)carbonyl]-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301288470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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